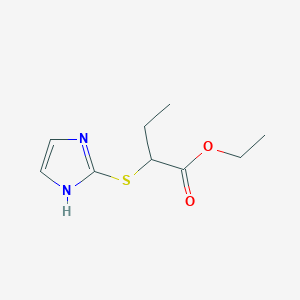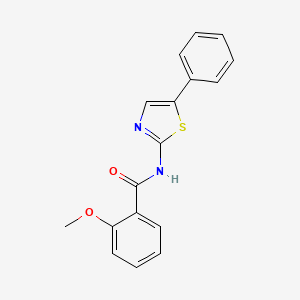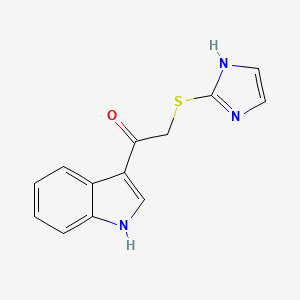![molecular formula C11H12N2O3 B7629103 Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, also known as EHIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHIPC is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and a carboxylate group. EHIPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is in the field of cancer research. Studies have shown that Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to have potential applications in the field of neuroscience. Studies have shown that Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has neuroprotective effects against oxidative stress-induced neuronal damage. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to improve cognitive function and memory retention in animal models.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is not fully understood. However, studies have suggested that Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its biological effects by interacting with various cellular targets. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to bind to DNA and inhibit its replication and transcription. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
Biochemical and Physiological Effects
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has antioxidant properties and can scavenge free radicals. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to modulate the levels of various cytokines and chemokines. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has several advantages for lab experiments. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is relatively easy to synthesize using various methods. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have potent biological effects at low concentrations, making it a useful tool for studying various cellular processes. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies.
However, Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate also has some limitations for lab experiments. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a relatively new compound, and its biological effects are not fully understood. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have low solubility in water, making it difficult to use in aqueous solutions. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate also has poor stability, and its biological activity may decrease over time.
Direcciones Futuras
There are several future directions for research on Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate. One direction is to further explore the mechanism of action of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate. Studies could focus on identifying the cellular targets of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate and elucidating the signaling pathways involved in its biological effects.
Another direction is to investigate the potential applications of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate in other fields of scientific research, such as immunology and infectious diseases. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to modulate the levels of various cytokines and chemokines, suggesting that it may have immunomodulatory effects. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has also been found to have antiviral activity against hepatitis C virus and dengue virus.
Finally, future research could focus on developing more stable and soluble derivatives of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate. These derivatives could be used to enhance the biological activity of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate and improve its potential applications in various fields of scientific research.
Conclusion
In conclusion, Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a promising compound that has potential applications in various fields of scientific research. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have potent anticancer and neuroprotective activity, as well as antioxidant and immunomodulatory properties. Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has several advantages for lab experiments, but also has some limitations. Future research could focus on further elucidating the mechanism of action of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, investigating its potential applications in other fields of scientific research, and developing more stable and soluble derivatives of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.
Métodos De Síntesis
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the condensation of 2-aminopyridine with glyoxal in the presence of ethyl acetoacetate. The resulting product is then treated with sodium hydroxide to obtain Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate. Another method involves the reaction of 2-aminopyridine with formaldehyde and ethyl acetoacetate in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIBEZOCNEXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)